molecular formula C21H20ClN3O3 B2500450 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-mesitylacetamide CAS No. 904524-51-2

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-mesitylacetamide

Cat. No.: B2500450
CAS No.: 904524-51-2
M. Wt: 397.86
InChI Key: QVLNBWPPJDGNLB-UHFFFAOYSA-N
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Description

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Interactions

Research on related compounds, such as C,N-disubstituted acetamides, highlights their complex crystal structures and interactions. The study of crystal structures of two C,N-disubstituted acetamides demonstrates the importance of hydrogen bonding and π interactions in forming complex sheets and twofold interwoven sheets within the crystal lattice (Narayana, Yathirajan, Rathore, & Glidewell, 2016). These structural insights could inform the development of materials with specific physical properties, including those relevant to pharmaceutical formulations.

Nonlinear Optical Properties

Further investigations into the nonlinear optical properties of crystalline acetamide structures, including those similar to the compound , reveal their potential as candidates for optical switches, modulators, and other photonic devices (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017). These properties are essential for advancing optical communication technologies and developing new types of optical computing hardware.

Potential Anti-Cancer Agents

Research on pyrazole derivatives indicates their significant first hyperpolarizabilities, making them promising candidates as photosensitizers in photovoltaic systems. Additionally, their potential as anti-cancer agents is suggested through docking studies, pointing to a negative response against human microsomal prostaglandin E synthase 1, which is implicated in inflammation and cancer (Thomas, Mary, Resmi, Narayana, Sarojini, Vijayakumar, & Van Alsenoy, 2019). This research opens up new avenues for designing targeted cancer therapies by exploiting the unique molecular structures of such compounds.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-13-9-14(2)19(15(3)10-13)23-18(26)12-24-7-8-25(21(28)20(24)27)17-6-4-5-16(22)11-17/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLNBWPPJDGNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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